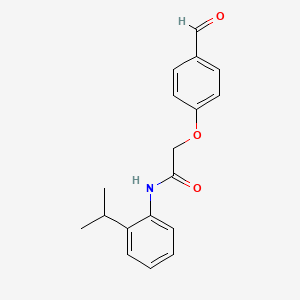
2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FIAA and belongs to the class of acetamide derivatives. FIAA has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of FIAA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FIAA has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
FIAA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a protective effect on the liver and kidneys in animal models. FIAA has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. FIAA has also been shown to inhibit the production of ROS and to activate the Nrf2 pathway, which plays a key role in the cellular defense against oxidative stress.
实验室实验的优点和局限性
FIAA has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. FIAA has also been shown to possess several potential therapeutic properties, making it a promising candidate for further research. However, FIAA has some limitations for lab experiments. Its toxicity and pharmacokinetics need to be further studied to determine its potential use in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.
未来方向
There are several future directions for the research of FIAA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA. Further studies are also needed to determine its toxicity and pharmacokinetics in humans. Finally, more research is needed to determine the potential use of FIAA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, FIAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of FIAA involves the inhibition of COX-2 activity, the inhibition of ROS production, and the activation of the Nrf2 pathway. Although FIAA has several advantages for lab experiments, more research is needed to determine its toxicity and pharmacokinetics in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.
合成方法
FIAA can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with 2-isopropylaniline in the presence of acetic anhydride and acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to obtain FIAA. Another method involves the reaction of 4-formylphenol with 2-isopropylaniline in the presence of acetic acid and acetic anhydride. The product is then treated with acetic anhydride to obtain FIAA.
科学研究应用
FIAA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, FIAA has been shown to have a protective effect on the liver and kidneys in animal models.
属性
IUPAC Name |
2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJZBZGQNGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)


![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)
![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)


![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)

